ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The reaction conditions often include the use of an acid catalyst and an alcohol solvent. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted phenylpropanoates. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes involved in metabolic processes or modulate neurotransmitter receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Uniqueness
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
FLMKCSGNZMMXDN-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.